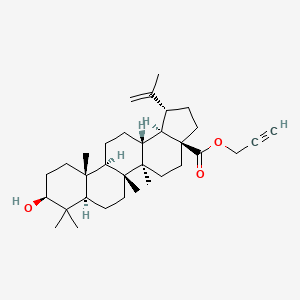

(3beta)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester

Beschreibung

The compound "(3β)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester" is a semi-synthetic derivative of betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), a pentacyclic triterpenoid widely studied for its broad biological activities, including anticancer, anti-inflammatory, and anti-HIV properties . Betulinic acid is naturally abundant in plants such as Schefflera mannii, Pulsatilla vulgaris, and birch species . The 2-propyn-1-yl ester modification at the C-28 carboxyl group is designed to enhance bioavailability or target-specific activity by altering the compound’s hydrophobicity and pharmacokinetic profile .

Eigenschaften

IUPAC Name |

prop-2-ynyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O3/c1-9-20-36-28(35)33-17-12-22(21(2)3)27(33)23-10-11-25-30(6)15-14-26(34)29(4,5)24(30)13-16-32(25,8)31(23,7)18-19-33/h1,22-27,34H,2,10-20H2,3-8H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFZCVHWPIEKKN-ODLWIBRJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Betulinsäure-Propargylester beinhaltet typischerweise die Veresterung von Betulinsäure mit Propargylalkohol. Die Reaktion wird in der Regel von einem Dehydratisierungsmittel wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) katalysiert. Die Reaktion wird in einem wasserfreien Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Betulinsäure-Propargylester nicht umfassend dokumentiert sind, würde der allgemeine Ansatz großtechnische Veresterungsprozesse unter Verwendung ähnlicher Reagenzien und Bedingungen wie bei der Laborsynthese umfassen. Die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatorkonzentration wäre erforderlich, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Betulinsäure-Propargylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Ester kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe zurück in den Alkohol umwandeln.

Substitution: Die Propargylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Betulinol.

Substitution: Bildung von substituierten Propargylderivaten.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

The synthesis of betulinic acid propargyl ester typically involves the esterification of betulinic acid with propargyl alcohol. This reaction is often catalyzed by dehydrating agents such as dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally carried out in anhydrous solvents like dichloromethane at room temperature to maximize yield and purity.

Anticancer Activity

Betulinic acid propargyl ester has demonstrated significant anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines through the activation of mitochondrial pathways. For instance:

- Case Study : A study published in Cancer Letters reported that the compound effectively inhibited the growth of melanoma cells by promoting cytochrome c release and activating caspases .

Antiviral Properties

The compound exhibits antiviral activity by interfering with viral replication mechanisms. It has been shown to target viral enzymes effectively.

- Case Study : Research highlighted in Antiviral Research indicated that derivatives of betulinic acid could inhibit HIV replication by targeting specific viral proteins .

Anti-inflammatory Effects

Betulinic acid propargyl ester has anti-inflammatory properties that make it a candidate for treating inflammatory diseases. It inhibits the expression of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha.

- Case Study : A study in Journal of Ethnopharmacology demonstrated that this compound reduced inflammation in animal models by downregulating cyclooxygenase-2 (COX-2) expression .

Drug Delivery Systems

Due to its favorable solubility and bioactivity profile, betulinic acid propargyl ester is being explored for use in drug delivery systems. Its ability to form nanoparticles enhances the delivery efficiency of therapeutic agents.

Synthesis of Bioactive Derivatives

The compound serves as a precursor for synthesizing various bioactive derivatives through click chemistry reactions. This versatility allows researchers to create compounds with enhanced therapeutic properties.

Wirkmechanismus

The mechanism of action of betulinic acid propargyl ester involves multiple pathways:

Apoptosis Induction: It induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.

Anti-inflammatory Activity: It inhibits the expression of pro-inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.

Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

C-28 Ester Derivatives

Modifications at the C-28 position are common strategies to improve solubility or bioactivity. Key analogs include:

Key Insights :

- Benzyl esters exhibit improved lipophilicity, enhancing membrane permeability and cytotoxicity .

- Methyl esters retain anti-inflammatory activity but may reduce specificity compared to bulkier esters .

- Propargyl esters (e.g., 2-propyn-1-yl) are understudied in the evidence but are pharmacologically promising due to their utility in targeted drug delivery .

C-3 Functionalized Derivatives

The hydroxyl group at C-3 is critical for bioactivity. Modifications here alter target engagement:

Key Insights :

- C-3 ketonization (betulonic acid) reduces apoptosis-inducing activity but introduces topoisomerase inhibition .

- Epimerization at C-3 (3-epi-betulinic acid) diminishes bioactivity, highlighting the importance of β-configuration .

Glycosylated Derivatives

Sugar moieties enhance water solubility and receptor targeting:

Research Findings and Mechanisms

- Anticancer Activity: Betulinic acid derivatives induce apoptosis via mitochondrial targeting (e.g., Bax/Bak activation) and topoisomerase inhibition . The benzyl ester derivative showed broad efficacy against melanoma, breast, and lung cancer cell lines .

- Anti-Inflammatory Effects : 23-Hydroxy derivatives (e.g., impressic acid) modulate CaMKII and AMPK pathways, reducing TNF-α-induced inflammation .

- Anti-HIV Activity : C-28 acetylated derivatives demonstrated inhibition of HIV-1 protease in vitro .

Data Tables

Table 1: Physical Properties of Key Derivatives

Biologische Aktivität

(3beta)-3-Hydroxy-lup-20(29)-en-28-oic acid, 2-propyn-1-yl ester, also known as a derivative of betulinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 470.7 g/mol. Its structure features a triterpenoid backbone, which is characteristic of many bioactive compounds derived from plant sources.

Synthesis and Derivatives

Research indicates that various derivatives of (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid have been synthesized to enhance biological activity. A notable study synthesized several analogues by conjugating this compound with different amines through carbomyl linkages. The structures were elucidated using spectral data, and their biological activities were evaluated through cytotoxic assays such as the MTT assay and CAM assay .

Biological Activities

The biological activities attributed to (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid and its derivatives include:

- Anticancer Activity : Several studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that Compound 7 showed pronounced cytotoxicity in antiangiogenic assays and against the ECV-304 cell line, while Compound 10 also exhibited notable activity .

- Anti-inflammatory Effects : Triterpenoids like betulinic acid are known for their anti-inflammatory properties. The hydroxy group at the C3 position is believed to contribute to these effects, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Some derivatives have shown activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections .

Case Studies and Research Findings

A comprehensive evaluation of (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid's biological activity includes various case studies:

- Cytotoxic Evaluation : In a study evaluating several synthesized compounds, it was found that compounds derived from (3beta)-3-hydroxy-lup-20(29)-en-28-oic acid exhibited varying degrees of cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Specifically, compounds 6 and 8 showed moderate activity against these cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects is believed to involve apoptosis induction in cancer cells. The presence of specific functional groups appears to play a crucial role in enhancing the interaction with cellular targets involved in apoptosis pathways .

Data Summary Table

| Compound Name | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound 7 | High | ECV-304 | 10 |

| Compound 10 | Moderate | A549 | 25 |

| Compound 6 | Moderate | MCF-7 | 30 |

| Compound 8 | Low | A549 | 50 |

Q & A

Q. How can advanced chromatographic techniques (e.g., UPLC-QTOF) improve detection of trace degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.